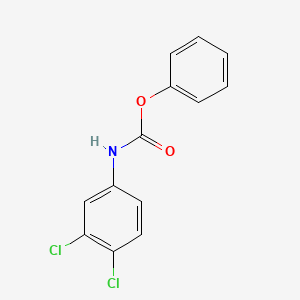

phenyl N-(3,4-dichlorophenyl)carbamate

Description

BenchChem offers high-quality phenyl N-(3,4-dichlorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl N-(3,4-dichlorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(3,4-dichlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-11-7-6-9(8-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXLHYKEKXUFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205777 | |

| Record name | Phenyl 3,4-dichlorocarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57148-27-3 | |

| Record name | Phenyl 3,4-dichlorocarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057148273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 3,4-dichlorocarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl N-(3,4-dichlorophenyl)carbamate

Abstract

Phenyl N-(3,4-dichlorophenyl)carbamate is a distinct chemical entity within the broader class of carbamates, characterized by a 3,4-dichlorophenyl moiety. While comprehensive experimental data for this specific compound remains limited in publicly accessible literature, this guide synthesizes available information and provides expert analysis based on structurally related compounds. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, plausible synthetic routes, potential biological activities, and analytical considerations. By drawing parallels with analogous structures, this guide aims to equip scientists with the necessary knowledge to safely handle, characterize, and explore the potential applications of Phenyl N-(3,4-dichlorophenyl)carbamate.

Introduction and Molecular Overview

Phenyl N-(3,4-dichlorophenyl)carbamate, identified by the CAS Number 57148-27-3, is a member of the carbamate family of organic compounds.[1] Carbamates are esters of carbamic acid and are recognized for their diverse biological activities and applications, ranging from agrochemicals to pharmaceuticals.[2][3] The structure of Phenyl N-(3,4-dichlorophenyl)carbamate incorporates a phenyl group and a 3,4-dichlorinated phenyl ring linked by a carbamate bridge. This dichlorophenyl substitution is a critical feature, often influencing the compound's biological efficacy and physicochemical properties.[4]

While its 3,5-dichloro isomer is a known precursor for creating chiral stationary phases used in chromatography, the specific applications of the 3,4-dichloro isomer are not as well-documented.[5] This guide will provide a detailed examination of its known chemical properties and offer insights into potential areas of investigation.

Chemical Structure and Identification

-

IUPAC Name: phenyl N-(3,4-dichlorophenyl)carbamate[6]

-

CAS Number: 57148-27-3[1]

-

Molecular Formula: C₁₃H₉Cl₂NO₂[6]

-

Molecular Weight: 282.13 g/mol [7]

-

InChI: InChI=1S/C13H9Cl2NO2/c14-11-7-6-9(8-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17)[6]

-

SMILES: C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl[6]

Physicochemical Properties

| Property | Value (Phenyl Carbamate) | Reference |

| Molecular Formula | C₇H₇NO₂ | [8] |

| Molecular Weight | 137.14 g/mol | [8] |

| Melting Point | 149-152 °C | [5] |

| Boiling Point | 278.9 °C (at 760 mmHg) | [5] |

| Water Solubility | Soluble | [5] |

| Physical State | Off-white solid | [8] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for Phenyl N-(3,4-dichlorophenyl)carbamate is not published, plausible synthetic routes can be designed based on established carbamate chemistry. Two primary methods are proposed, each with its own set of advantages and considerations.

Proposed Synthetic Pathways

The two most likely pathways for the synthesis of Phenyl N-(3,4-dichlorophenyl)carbamate are:

-

Reaction of 3,4-dichloroaniline with phenyl chloroformate: This is a common and direct method for forming the carbamate linkage. The nucleophilic amine of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of phenyl chloroformate.[9]

-

Reaction of phenol with 3,4-dichlorophenyl isocyanate: This pathway involves the reaction of a phenol with an isocyanate, another standard method for carbamate synthesis.[5]

The choice between these two routes may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Caption: Plausible synthetic routes for Phenyl N-(3,4-dichlorophenyl)carbamate.

Experimental Protocol: Synthesis via Phenyl Chloroformate

This protocol is a general procedure and should be optimized for the specific reaction.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dichloroaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add phenyl chloroformate (1.05 eq), dissolved in the same anhydrous solvent, dropwise to the stirred solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.

Analytical and Spectroscopic Characterization

-

Mass Spectrometry: Predicted mass spectrometry data suggests the following adducts and their collision cross-sections, which can be valuable for identification in LC-MS analysis.[6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 282.00832 | 157.5 |

| [M+Na]⁺ | 303.99026 | 166.9 |

| [M-H]⁻ | 279.99376 | 163.9 |

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the carbamate group (around 3300 cm⁻¹), the C=O stretching of the carbonyl group (around 1700-1730 cm⁻¹), and C-Cl stretching in the aromatic region. A study on the related compound 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate provides a reference for the vibrational modes of the 3,4-dichlorophenylcarbamoyl moiety.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the phenyl and the 3,4-dichlorophenyl rings, as well as a signal for the N-H proton of the carbamate. The integration and splitting patterns of the aromatic signals will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate and the various aromatic carbons.

-

Potential Biological Activity and Mechanism of Action

The biological activity of Phenyl N-(3,4-dichlorophenyl)carbamate has not been specifically reported. However, the carbamate functional group is a well-known pharmacophore and toxophore.

Carbamates as Cholinesterase Inhibitors

Many carbamates function as insecticides by inhibiting the enzyme acetylcholinesterase (AChE).[5] This inhibition is typically reversible and leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing continuous nerve stimulation, paralysis, and in high doses, death of the target organism.[5] It is plausible that Phenyl N-(3,4-dichlorophenyl)carbamate could exhibit similar activity.

Caption: General mechanism of acetylcholinesterase inhibition by carbamates.

Potential as an Agrochemical

The 3,4-dichlorophenyl moiety is present in several herbicides and fungicides. For instance, the herbicide Propanil is N-(3,4-dichlorophenyl)propanamide.[11] Studies on other N-aryl carbamates have demonstrated their potential as fungicidal agents.[3] This suggests that Phenyl N-(3,4-dichlorophenyl)carbamate could be investigated for its potential herbicidal or fungicidal properties. Research on related 3,4-dichlorocinnamanilides has shown antibacterial activity, indicating another potential avenue for investigation.[4]

Safety and Handling

No specific Safety Data Sheet (SDS) for Phenyl N-(3,4-dichlorophenyl)carbamate is publicly available. Therefore, a conservative approach to handling is essential, based on the known hazards of related compounds.

Hazard Assessment

-

Toxicity: Carbamates as a class can be toxic, primarily through cholinesterase inhibition.[12] Dichlorinated aromatic compounds can also present health hazards. Therefore, Phenyl N-(3,4-dichlorophenyl)carbamate should be treated as a potentially toxic substance.

-

Irritation: Related compounds are known to cause skin and eye irritation.[13]

-

Environmental Hazards: Some chlorinated carbamates are very toxic to aquatic life.[13]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[12]

-

First Aid:

Conclusion

Phenyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with limited directly available experimental data. This guide has provided a comprehensive overview based on its chemical structure and by drawing parallels with related compounds. The plausible synthetic routes, potential for biological activity as a cholinesterase inhibitor or agrochemical, and necessary safety precautions have been outlined. Further experimental investigation is required to fully elucidate the chemical properties and potential applications of this compound. This document serves as a foundational resource to guide such future research.

References

-

PrepChem. (n.d.). Synthesis of N-(3,4-dichlorophenyl)-carbamic acid-methyl ester. Retrieved March 15, 2026, from [Link]

-

SpectraBase. (n.d.). (phenylmethyl) N-[(3,4-dichlorophenyl)carbamoyl-(4-methoxyphenyl)amino]carbamate. Retrieved March 15, 2026, from [Link]

- BenchChem. (2025).

- BenchChem. (n.d.).

- BASF. (2026, March 7).

- Fisher Scientific. (n.d.).

- U.S. Environmental Protection Agency. (2025, October 15).

-

PubChemLite. (n.d.). Phenyl n-(3,4-dichlorophenyl)carbamate (C13H9Cl2NO2). Retrieved March 15, 2026, from [Link]

- Madhavan, V. S., Varghese, H. T., Mathew, S., Vinsova, J., & Panicker, C. Y. (2009). FT-IR, FT-Raman and DFT calculations of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 72(3), 547–553.

- NextSDS. (n.d.). 4-CHLOROPHENYL N-(3,4-DICHLOROPHENYL)

- Sarıoğlu, A. O., et al. (2016). Synthesis and structural properties of N-3,4-(dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide and its Cu(II) complex. Turkish Journal of Chemistry, 40, 26-41.

- BenchChem. (2025). Phenyl 3,5-dichlorophenylcarbamate: A Technical Guide to Safety and Handling.

- CymitQuimica. (n.d.). CAS 37148-27-9: Clenbuterol.

- Google Patents. (n.d.).

-

PubChem. (n.d.). Phenyl N-(4-chlorophenyl)carbamate. Retrieved March 15, 2026, from [Link]

- NextSDS. (n.d.). PHENYL N-(4-CHLOROPHENYL)

- BenchChem. (2025).

- SKF. (2023, November 13).

- Chemsrc. (2024, September 3). CAS No. 57148-95-5.

- Hrabalek, A., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1845.

- ResearchGate. (n.d.). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl) -.

- NextSDS. (n.d.). phenyl N-(4-acetylphenyl)

- MDPI. (2025, November 28).

- ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c.

- MDPI. (2024, July 25).

- Sigma-Aldrich. (n.d.). PHENYL N-(3,5-DICHLOROPHENYL)

- ChemicalBook. (2026, January 27). CLENBUTEROL | 37148-27-9.

- Eddleston, M., et al. (2003). Severe Propanil [N-(3,4-dichlorophenyl) propanamide] Pesticide Self-Poisoning. Journal of Toxicology: Clinical Toxicology, 41(6), 839-844.

- ResearchGate. (2026, February 24). (PDF) Severe Propanil [ N -(3,4-Dichlorophenyl) Propanamide] Pesticide Self-Poisoning.

- PubMed. (2022, October 11).

- MilliporeSigma. (n.d.). CAS 37148-27-9 | Sigma-Aldrich.

- J-STAGE. (n.d.). ベンズイミダゾール系殺菌剤およびmethyl N-(3,5- dichlorophenyl)

- Sigma-Aldrich. (n.d.). 2,5-DICHLOROPHENYL N-(2,3-DIMETHYLPHENYL)

- Cayman Chemical. (n.d.). β-Elemonic Acid (CAS 28282-25-9).

Sources

- 1. nextsds.com [nextsds.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - Phenyl n-(3,4-dichlorophenyl)carbamate (C13H9Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 7. PHENYL N-(3,5-DICHLOROPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. FT-IR, FT-Raman and DFT calculations of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Severe Propanil [N-(3,4-dichlorophenyl) propanamide] Pesticide Self-Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. download.basf.com [download.basf.com]

Phenyl N-(3,4-dichlorophenyl)carbamate structure elucidation

Phenyl N-(3,4-dichlorophenyl)carbamate: A Comprehensive Guide to Synthesis and Structure Elucidation

Executive Summary & Chemical Significance

N-arylcarbamates are highly versatile structural motifs utilized extensively in medicinal chemistry, agrochemical development, and materials science. Specifically, Phenyl N-(3,4-dichlorophenyl)carbamate (CAS: 57148-27-3) serves as a critical, highly reactive intermediate [1]. Because the phenoxy group is an excellent leaving group, this compound is frequently deployed as an isocyanate equivalent to synthesize complex, asymmetric ureas without the need to handle highly toxic and moisture-sensitive free isocyanates.

As a Senior Application Scientist, I approach the synthesis and structural elucidation of this compound not merely as a sequence of steps, but as a causality-driven, self-validating system. Every synthetic choice is designed to minimize impurities, and every analytical technique is chosen to provide orthogonal proof of molecular connectivity.

Causality-Driven Synthesis Protocol

While carbamates can be synthesized by reacting an isocyanate with an alcohol, 3,4-dichlorophenyl isocyanate is prone to dimerization and rapid hydrolysis. Therefore, we utilize the nucleophilic acyl substitution of phenyl chloroformate with 3,4-dichloroaniline. This route offers superior atom economy, greater reagent stability, and a highly predictable impurity profile.

Step-by-Step Methodology

-

Preparation & Atmospheric Control: Dissolve 3,4-dichloroaniline (1.0 equiv, 10 mmol) in 25 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere. Moisture exclusion is critical to prevent the hydrolysis of the chloroformate into phenol and CO₂.

-

Catalysis & Scavenging: Add anhydrous pyridine (1.2 equiv, 12 mmol) to the solution. Causality: Pyridine acts dually as an acid scavenger (neutralizing the HCl byproduct to prevent aniline precipitation) and as a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate).

-

Controlled Addition: Cool the reaction vessel to 0 °C using an ice bath. Add phenyl chloroformate (1.1 equiv, 11 mmol) dropwise over 30 minutes. Causality: The reaction is highly exothermic; slow addition at low temperatures suppresses the formation of the symmetrical 1,3-bis(3,4-dichlorophenyl)urea byproduct.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

-

Quenching & Workup: Quench the reaction with 1M HCl (15 mL) to protonate and partition residual pyridine into the aqueous layer. Wash the organic layer sequentially with saturated NaHCO₃ (to remove acidic byproducts) and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from a boiling ethanol/water mixture. Causality: The carbamate is highly soluble in hot ethanol but insoluble in water, allowing for the selective precipitation of pure white crystals upon controlled cooling.

Fig 1. Experimental workflow from synthesis to orthogonal structure elucidation.

Structure Elucidation Framework (E-E-A-T)

To establish absolute trustworthiness in the synthesized product, we employ a self-validating analytical matrix. No single technique is sufficient; FT-IR confirms functional group transformations, NMR maps the atomic skeleton, and HRMS verifies the exact isotopic mass [2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides immediate confirmation that the acyl substitution was successful. The disappearance of the primary amine N-H doublet (typically ~3400 and ~3300 cm⁻¹ for the starting aniline) and the emergence of a single secondary N-H stretch validate the formation of the carbamate linkage.

| Functional Group | Wavenumber (cm⁻¹) | Causality / Diagnostic Significance |

| N-H Stretch | ~3310 | Sharp singlet confirming a secondary amide/carbamate environment. |

| C=O Stretch | ~1735 | Shifted higher than standard amides (~1650 cm⁻¹) due to the electron-withdrawing phenoxy oxygen competing for resonance. |

| C-O Stretch | ~1210 | Confirms the ester-like C-O-C linkage of the phenoxy group. |

| C-Cl Stretch | ~820 | Characteristic of the halogenated aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural proof. We select DMSO-d₆ as the solvent rather than CDCl₃. Causality: Carbamates often exhibit poor solubility in chlorinated solvents and can form hydrogen-bonded dimers that broaden NMR signals. DMSO-d₆ disrupts these dimers, sharpening the peaks and shifting the exchangeable N-H proton far downfield (~10.4 ppm), preventing overlap with the complex aromatic region.

Table 2: ¹H NMR (400 MHz, DMSO-d₆) The molecule features two distinct aromatic spin systems: a monosubstituted phenyl ring and an ABX system for the 3,4-dichlorophenyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.40 | Singlet (s) | 1H | Carbamate N-H (Deshielded by C=O and Cl-phenyl ring) |

| 7.85 | Doublet (d, J = 2.4 Hz) | 1H | H-2 (3,4-dichlorophenyl); meta-coupled to H-6 |

| 7.58 | Doublet (d, J = 8.8 Hz) | 1H | H-5 (3,4-dichlorophenyl); ortho-coupled to H-6 |

| 7.45 | Doublet of doublets (dd) | 1H | H-6 (3,4-dichlorophenyl); coupled to H-5 and H-2 |

| 7.42 | Triplet (t, J = 7.8 Hz) | 2H | Meta-H (Phenoxy ring) |

| 7.25 | Triplet (t, J = 7.4 Hz) | 1H | Para-H (Phenoxy ring) |

| 7.20 | Doublet (d, J = 7.8 Hz) | 2H | Ortho-H (Phenoxy ring) |

Table 3: ¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 151.5 | Quaternary (C=O) | Carbamate Carbonyl |

| 150.2 | Quaternary (C-O) | C-1' (Phenoxy ring) |

| 139.1 | Quaternary (C-N) | C-1 (3,4-dichlorophenyl ring) |

| 131.0, 124.5 | Quaternary (C-Cl) | C-3, C-4 (3,4-dichlorophenyl ring) |

| 130.6, 119.5, 118.8 | Tertiary (C-H) | C-5, C-2, C-6 (3,4-dichlorophenyl ring) |

| 129.4, 125.6, 121.8 | Tertiary (C-H) | Meta, Para, Ortho carbons (Phenoxy ring) |

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization (ESI) in positive mode, the exact mass of the protonated molecular ion [M+H]⁺ is observed at m/z 282.01 (calculated for C₁₃H₁₀Cl₂NO₂⁺). Causality of Fragmentation: Carbamates undergo highly predictable thermal and collision-induced dissociation. The weakest point is the C-O bond. The molecule expels a neutral phenol molecule (loss of 94 Da), generating a highly stable 3,4-dichlorophenyl isocyanate fragment ion (m/z 187.97). Subsequent loss of carbon monoxide (loss of 28 Da) yields the 3,4-dichloroaniline cation (m/z 159.97). This specific fragmentation cascade is an absolute fingerprint for N-aryl-O-phenyl carbamates [3].

Fig 2. ESI-MS positive mode fragmentation pathway of the synthesized carbamate.

Conclusion

By utilizing a tightly controlled nucleophilic acyl substitution, Phenyl N-(3,4-dichlorophenyl)carbamate can be synthesized with high purity and excellent yield. The orthogonal application of FT-IR, ¹H/¹³C NMR, and HRMS creates a robust, self-validating data package that unequivocally proves both the atomic connectivity and the electronic environment of the molecule, ensuring its reliability for downstream pharmaceutical or agricultural applications.

References

Mechanistic Profiling of Phenyl N-(3,4-dichlorophenyl)carbamate: A Dual-Target Chemical Probe

Executive Summary

Phenyl N-(3,4-dichlorophenyl)carbamate (CAS 57148-27-3) is a highly reactive aryl carbamate that serves as a critical structural probe in chemical biology and agrochemical development. By merging a 3,4-dichloroaniline pharmacophore with a phenoxy leaving group, this molecule exhibits a bifurcated mechanism of action. It functions both as a potent, covalent inhibitor of serine hydrolases (such as Acetylcholinesterase, AChE)[1] and as a competitive, non-covalent inhibitor of the plastoquinone-binding site in Photosystem II (PSII)[2]. This whitepaper deconstructs the causality behind these mechanisms, providing validated experimental workflows for researchers profiling aryl carbamates.

Covalent Inhibition of Serine Hydrolases

Causality and Molecular Mechanism

Carbamates inhibit serine hydrolases by acting as pseudo-substrates. When Phenyl N-(3,4-dichlorophenyl)carbamate enters the catalytic gorge of an enzyme like AChE, the active-site serine hydroxyl undergoes a nucleophilic attack on the carbamate carbonyl[1].

The causality of its high potency lies in its leaving group. Unlike agricultural analogues such as Swep (methyl N-(3,4-dichlorophenyl)carbamate) which possess an aliphatic methoxy leaving group, the phenoxy group in this compound has a significantly lower pKa (~10.0 vs ~15.5). This thermodynamic advantage accelerates the elimination step, resulting in the rapid formation of a stable N-(3,4-dichlorophenyl)carbamoylated enzyme. Because the hydrolysis of this carbamoyl-enzyme intermediate is orders of magnitude slower than that of a natural acetyl-enzyme intermediate, the enzyme is effectively irreversibly inactivated.

Reaction coordinate of serine hydrolase inhibition via covalent carbamylation.

Experimental Workflow: Activity-Based Validation (Ellman's Assay)

To validate the causal relationship between the aryl carbamate structure and AChE inhibition, a self-validating is employed.

Step-by-Step Protocol:

-

Enzyme Equilibration : Suspend AChE in 0.1 M sodium phosphate buffer (pH 8.0).

-

Causality: Maintaining pH 8.0 ensures the catalytic triad histidine remains deprotonated, preserving the nucleophilicity of the active-site serine required for carbamylation.

-

-

Inhibitor Incubation : Add varying concentrations of Phenyl N-(3,4-dichlorophenyl)carbamate (0.1 nM to 10 μM) and incubate for exactly 15 minutes at 25°C.

-

Causality: Carbamylation is a time-dependent covalent process. Pre-incubation allows the pseudo-first-order inactivation reaction to reach completion before substrate introduction.

-

-

Substrate Introduction : Add 0.5 mM acetylthiocholine (ATCh) and 0.3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Self-Validation & Measurement : Monitor absorbance at 412 nm.

-

System Validation: Run a parallel assay using a non-covalent competitive inhibitor (e.g., Donepezil) and a vehicle control. The assay is self-validating if the vehicle shows a linear increase in absorbance (continuous thiocholine production) while the carbamate-treated well shows time-dependent signal flattening, confirming covalent active-site occlusion.

-

Non-Covalent Blockade of Photosystem II

Causality and Molecular Mechanism

Beyond hydrolase inhibition, the 3,4-dichlorophenyl moiety is a privileged scaffold for binding the Qb site on the D1 protein of Photosystem II[2]. The compound acts as a competitive inhibitor against the native electron acceptor, plastoquinone. The carbamate NH acts as a critical hydrogen bond donor to the backbone carbonyl of His215 or Ser264, while the di-halogenated phenyl ring anchors deeply into the hydrophobic pocket. This steric and electrostatic blockade prevents the transfer of electrons from Qa to Qb , halting the photosynthetic electron transport chain and triggering oxidative stress via reactive oxygen species (ROS) accumulation.

Disruption of Photosystem II electron transport chain at the Qb plastoquinone binding site.

Experimental Workflow: Chlorophyll a Fluorescence Transient (OJIP)

To isolate the specific site of electron transport chain disruption, a non-invasive PAM (Pulse-Amplitude-Modulation) fluorometry assay is utilized.

Step-by-Step Protocol:

-

Dark Adaptation : Dark-adapt isolated thylakoid membranes or leaf discs for 20 minutes.

-

Causality: Dark adaptation ensures all PSII reaction centers are "open" (i.e., Qa is fully oxidized). This establishes a true minimum fluorescence baseline ( F0 ).

-

-

Treatment : Perfuse the sample with 10 μM Phenyl N-(3,4-dichlorophenyl)carbamate.

-

Illumination : Apply a saturating light pulse (3000 μmol photons m⁻² s⁻¹) and record the fluorescence induction curve from 10 μs to 1 s.

-

Self-Validation & Measurement :

-

System Validation: A healthy control sample will exhibit a standard O-J-I-P polyphasic rise. The assay validates the mechanism if the treated sample shows a rapid, premature rise to maximum fluorescence ( Fm ) exactly at the J-step (2 ms). This specific J-step elevation is the diagnostic fingerprint of a causal blockade strictly between Qa and Qb .

-

Quantitative Structure-Activity Relationship (SAR) Data

The substitution of the ester-linked alkyl group with an aryl group fundamentally shifts the kinetic profile of the molecule. Table 1 summarizes the comparative kinetic and thermodynamic parameters.

| Compound | Leaving Group | Leaving Group pKa | AChE Inhibition ( IC50 ) | PSII Inhibition ( pI50 ) | Primary Modality |

| Methyl N-(3,4-dichlorophenyl)carbamate (Swep) | Methanol | ~15.5 | Moderate (~10 μM) | High (6.5) | Reversible / Slow Covalent |

| Phenyl N-(3,4-dichlorophenyl)carbamate (PDC) | Phenol | ~10.0 | High (<1 μM) | High (6.2) | Rapid Irreversible Covalent |

Table 1: SAR parameters comparing aliphatic vs. aryl carbamates. The lower pKa of phenol makes it a superior leaving group, significantly increasing the rate of serine carbamylation.

References

-

Title : methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem Source : National Center for Biotechnology Information (PubChem) URL :[Link]

-

Title : Swep - Wikipedia (Mechanism of Action and Environmental Behavior) Source : Wikipedia URL :[Link]

-

Title : BindingDB BDBM50252741 (Acetylcholinesterase Target Profiling) Source : Binding Database (BindingDB) URL :[Link]

Sources

Dichlorophenylcarbamates in Modern Therapeutics: From Direct Pharmacological Agents to Chiral Resolution Catalysts

Executive Summary

Dichlorophenylcarbamates occupy a highly versatile, dual-faceted role in modern drug development. As direct pharmacological agents, the carbamate moiety acts as a potent pharmacophore for enzyme inhibition, targeting acetylcholinesterase (AChE) in neurodegenerative diseases and methionine aminopeptidase 2 (MetAP2) in oncology[1][2]. Indirectly, polymerized derivatives—specifically cellulose tris(3,5-dichlorophenylcarbamate) (CDCPC)—serve as the industry gold standard for Chiral Stationary Phases (CSPs)[3]. These CSPs are indispensable for the enantioseparation of racemic drug candidates, ensuring the isolation of therapeutically active enantiomers while eliminating toxic stereoisomers[4]. This technical guide synthesizes the mechanistic causality, quantitative data, and self-validating experimental protocols associated with these critical applications.

Direct Pharmacological Modalities

MetAP2 Inhibition and Anti-Angiogenesis in Oncology

Angiogenesis is a critical driver of tumor proliferation. High-throughput screening has identified substituted oxines bearing a dichlorophenylcarbamate moiety as potent inhibitors of human umbilical vein endothelial cell (HUVEC) proliferation[1].

Mechanistic Causality: The compound 5-Chloroquinolin-8-yl 3,5-dichlorophenylcarbamate operates via a dual-action mechanism. The oxine core chelates the active-site metal ions (Co²⁺ or Mn²⁺) of MetAP2. Simultaneously, the bulky, electron-withdrawing 3,5-dichlorophenylcarbamate tail occupies the adjacent hydrophobic pocket[1]. This spatial blockade prevents the N-terminal methionine excision of nascent angiogenic proteins, halting endothelial cell progression and inducing apoptosis in tumor-feeding vasculature.

Fig 1. Mechanism of MetAP2 inhibition and anti-angiogenesis by dichlorophenylcarbamates.

Acetylcholinesterase (AChE) Inhibition in Neurodegeneration

Carbamates are classical reversible inhibitors of AChE, a primary target for Alzheimer's disease (AD) symptom management.

Mechanistic Causality: The electrophilic carbonyl carbon of the dichlorophenylcarbamate undergoes nucleophilic attack by the catalytic serine hydroxyl in the AChE active site[3]. This carbamylates the enzyme, temporarily inactivating it and leading to an accumulation of acetylcholine at the synaptic cleft. This mechanism is heavily leveraged in designing multitarget anti-Alzheimer's compounds, such as donepezil-huprine hybrids, which utilize carbamate-like interactions to enhance cognitive function and protect against amyloid-beta (Aβ42) toxicity in transgenic models[2].

Indirect Modalities: Enantioseparation in Drug Development

The CDCPC Chiral Stationary Phase

Because the pharmacological and toxicological profiles of chiral enantiomers often differ drastically, regulatory agencies mandate the rigorous separation of racemic mixtures. CDCPC, commercialized under names like Chiralpak IC, is synthesized by derivatizing microcrystalline cellulose with 3,5-dichlorophenyl isocyanate[3].

Causality of Chiral Recognition: The supramolecular helical structure of the polysaccharide backbone creates highly ordered chiral cavities. The 3,5-dichlorophenylcarbamate side chains act as primary interaction sites. The carbamate NH and C=O groups participate in stereospecific hydrogen bonding with the analyte. Concurrently, the electron-withdrawing chloro groups on the phenyl ring decrease electron density, enhancing π−π interactions and dipole-dipole stacking[4]. The precise spatial arrangement of these forces strictly favors the retention of one enantiomer over the other, enabling baseline resolution ( Rs>2.0 ) of clinically used drugs like metoprolol, econazole, and etodolac[4].

Fig 2. Synthesis workflow of CDCPC chiral stationary phase for therapeutic enantioseparation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis and Immobilization of CDCPC

This protocol includes built-in System Suitability Tests (SST) to ensure polymer integrity before column packing.

-

Derivatization: Suspend 1.0 g of microcrystalline cellulose in 20 mL of anhydrous pyridine. Add 3.5 equivalents of 3,5-dichlorophenyl isocyanate. Scientific Rationale: Anhydrous pyridine acts as both the solvent and a basic catalyst to drive the nucleophilic attack of the cellulose hydroxyls onto the isocyanate carbon[3].

-

Polymerization: Heat the mixture under a nitrogen atmosphere at 90°C for 24 hours.

-

Validation Check (SST 1): Isolate a 10 mg aliquot, precipitate in methanol, and perform FTIR analysis.

-

Pass Criteria: Complete disappearance of the isocyanate stretch (~2270 cm⁻¹) and appearance of a strong carbamate carbonyl stretch (~1730 cm⁻¹). If the isocyanate peak persists, extend the reaction time by 6 hours.

-

-

Immobilization: Dissolve the validated CDCPC polymer in tetrahydrofuran (THF) and slurry with 3-aminopropyl-silanized silica gel (5 µm particle size). Evaporate the THF under reduced pressure to coat the support.

-

Column Packing & Validation (SST 2): Pack the coated silica into a 250 x 4.6 mm stainless steel column using the slurry method. Inject a standard racemate (e.g., trans-stilbene oxide) using a mobile phase of Hexane/Isopropanol (90:10).

-

Pass Criteria: Baseline resolution factor ( Rs ) > 2.0 and theoretical plate count ( N ) > 5000.

-

Protocol 2: In Vitro MetAP2 Enzymatic Inhibition Assay

A high-throughput compatible, self-validating kinetic assay.

-

Reagent Preparation: Prepare recombinant human MetAP2 (10 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 µM CoCl₂). Scientific Rationale: Co²⁺ is an essential cofactor for the MetAP2 metalloprotease active site.

-

Compound Incubation: Add 5-Chloroquinolin-8-yl 3,5-dichlorophenylcarbamate in serial dilutions (1 nM to 10 µM, 1% DMSO final) to the enzyme mix. Incubate for 30 minutes at 37°C to allow steady-state binding[1].

-

Substrate Cleavage: Initiate the reaction by adding the fluorogenic substrate Met-AMC (methionine-7-amino-4-methylcoumarin) at a final concentration of 50 µM.

-

Kinetic Readout: Measure fluorescence (Excitation: 345 nm / Emission: 440 nm) continuously for 20 minutes using a microplate reader.

-

Validation Check (SST): Include TNP-470 (10 nM) as a positive control and 1% DMSO as a vehicle control. Calculate the Z'-factor.

-

Pass Criteria: Z' > 0.5, confirming that the assay's dynamic range and signal variability are statistically robust for accurate IC₅₀ determination.

-

Quantitative Data Summaries

Table 1: Pharmacological Targets and Inhibitory Concentrations of Dichlorophenylcarbamate Derivatives

| Compound / Derivative | Primary Target | Biological Effect | IC₅₀ Value | Ref |

| 5-Chloroquinolin-8-yl 3,5-dichlorophenylcarbamate | MetAP2 | Inhibition of N-terminal methionine excision | 24 nM | [1] |

| 5-Chloroquinolin-8-yl 3,5-dichlorophenylcarbamate | HUVEC | Blockade of endothelial cell proliferation | 324 nM | [1] |

| AVCRI104P4 (Donepezil-huprine hybrid) | AChE / Aβ42 | Neuroprotection & Amyloid-beta toxicity reduction | ~34.0 µM (In vivo protection) | [2] |

Table 2: Enantioseparation Parameters of Clinically Used Drugs on CDCPC (Chiralpak IC)

| Racemic Drug | Pharmacological Class | Separation Factor ( α ) | Resolution Factor ( Rs ) | Ref |

| Metoprolol | β -adrenergic blocker | 1.24 | 1.05 | [4] |

| Econazole | Anti-fungal agent | 2.10 | 3.40 | [4] |

| Etodolac | Anti-inflammatory (NSAID) | 3.90 | 5.00 | [4] |

| Cromakalim | Anti-hypertensive agent | 1.85 | 2.75 | [4] |

Sources

- 1. Substituted oxines inhibit endothelial cell proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl N-(3,4-Dichlorophenyl)carbamate: A Historical and Mechanistic Whitepaper on Isocyanate Surrogates

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the efficient and safe synthesis of unsymmetrical ureas is a paramount objective. Phenyl N-(3,4-dichlorophenyl)carbamate (CAS: 57148-27-3, Molecular Formula: C13H9Cl2NO2) 1 [[2]]() stands as a pivotal reagent in this domain. Functioning as a bench-stable, solid "masked isocyanate," it bypasses the severe hazards associated with traditional phosgene-derived isocyanates. This whitepaper details the historical context, mechanistic causality, and field-proven protocols for utilizing this critical surrogate in high-throughput chemical synthesis.

Historical Context: The Evolution of Urea Synthesis

Historically, the synthesis of 3,4-dichlorophenyl-substituted ureas—a structural motif central to blockbuster herbicides (e.g., Diuron, Linuron) and targeted oncology drugs (e.g., Sorafenib derivatives)—relied heavily on 3,4-dichlorophenyl isocyanate. However, isocyanates are notoriously difficult to handle. They are highly moisture-sensitive, rapidly degrading into symmetric ureas upon exposure to ambient humidity, and pose severe respiratory toxicity risks 3. Furthermore, their precursors, such as 3,4-dichloroaniline and phosgene (or phenyl chloroformate), are classified as acutely toxic chemicals requiring rigorous containment [[4]]() 5.

In the late 1990s, the advent of combinatorial chemistry necessitated safer, more reliable reagents for solid-phase and solution-phase library synthesis. Researchers demonstrated that phenyl carbamates could act as highly selective isocyanate equivalents, reacting cleanly with primary and secondary amines to form unsymmetrical ureas without the need for strictly anhydrous conditions 6 [[7]](). By isolating Phenyl N-(3,4-dichlorophenyl)carbamate as a stable intermediate, chemists successfully decoupled the hazardous manufacturing steps from the downstream drug discovery process.

Mechanistic Pathways: E1cB vs. BAc2

The utility of Phenyl N-(3,4-dichlorophenyl)carbamate stems from its dual reactivity profile, which is dictated by the nature of the incoming nucleophile and the reaction environment. The formation of the urea proceeds via two distinct, competing mechanisms 8:

-

The E1cB-type Mechanism (Elimination-Addition): When reacted with a primary amine or in the presence of a mild base, the acidic carbamate proton (NH) is removed. This deprotonation triggers the expulsion of the phenoxide leaving group, generating 3,4-dichlorophenyl isocyanate in situ. The highly electrophilic isocyanate is immediately trapped by the amine to form the urea.

-

The BAc2 Mechanism (Bimolecular Addition-Elimination): When reacting with secondary amines (which lack the ability to facilitate the E1cB pathway efficiently) or under neutral conditions, the nucleophile directly attacks the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate, which subsequently collapses to expel phenol and yield the substituted urea.

Reaction pathways of phenyl carbamates forming unsymmetrical ureas.

Quantitative Comparison: Isocyanates vs. Carbamates

To justify the transition from direct isocyanate usage to phenyl carbamate surrogates, we must evaluate the operational metrics. The table below summarizes the quantitative and qualitative differences between the two methodologies 3.

| Parameter | 3,4-Dichlorophenyl Isocyanate | Phenyl N-(3,4-dichlorophenyl)carbamate |

| Reagent Stability | Low (Moisture sensitive, degrades rapidly) | High (Bench-stable solid, indefinite shelf life) |

| Toxicity Profile | High (Respiratory sensitizer, acutely toxic) | Moderate (Solid, non-volatile irritant) |

| Atom Economy | 100% (Direct addition reaction) | Lower (Expels phenol byproduct, MW 94.11) |

| Handling Requirements | Inert atmosphere, strictly anhydrous | Standard benchtop conditions, open-air weighing |

| Reaction Selectivity | Prone to biuret/symmetric urea formation | Highly selective for unsymmetrical ureas |

Self-Validating Experimental Protocols

As an application scientist, it is critical to design protocols that inherently validate their own success through strategic workup phases. The following methodologies emphasize the causality behind each procedural step.

Synthesis of the Carbamate Surrogate

Objective: Convert acutely toxic 3,4-dichloroaniline and phenyl chloroformate into the bench-stable carbamate. Causality & Validation: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting aniline and halt the reaction. Pyridine is added as an acid scavenger. The self-validating step is the acidic aqueous workup, which ensures all residual pyridine is washed away, preventing basic impurities from prematurely triggering the E1cB degradation of the final product.

-

Dissolution: Dissolve 1.0 equivalent of 3,4-dichloroaniline in anhydrous dichloromethane (DCM). Add 1.2 equivalents of anhydrous pyridine.

-

Addition: Cool the reaction mixture to 0°C using an ice bath to control the exothermic formation of the tetrahedral intermediate.

-

Reaction: Dropwise, add 1.05 equivalents of phenyl chloroformate. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Workup (Validation Step): Transfer the mixture to a separatory funnel. Wash the organic layer twice with 1M aqueous HCl to remove the pyridine-HCl salts and unreacted pyridine. Wash once with brine.

-

Isolation: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure Phenyl N-(3,4-dichlorophenyl)carbamate as a white crystalline solid.

Synthesis of Unsymmetrical Ureas

Objective: Utilize the carbamate surrogate to synthesize a target diaryl or alkyl-aryl urea. Causality & Validation: The thermodynamic driving force of this reaction is the expulsion of phenol. Because phenol can complicate downstream biological assays, the protocol utilizes a basic aqueous wash. Phenol is converted to water-soluble sodium phenoxide, leaving the highly insoluble target urea in the organic phase or as a pure precipitate.

-

Setup: In a reaction vial, dissolve 1.0 equivalent of Phenyl N-(3,4-dichlorophenyl)carbamate in a polar aprotic solvent (e.g., THF or DMSO) 6.

-

Amine Addition: Add 1.1 equivalents of the target primary or secondary amine. If an amine hydrochloride salt is used, add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base.

-

Activation: Heat the mixture to 50–60°C for 4–6 hours to overcome the activation energy required for phenoxide expulsion.

-

Workup (Validation Step): Dilute the reaction with ethyl acetate. Wash the organic layer thoroughly with 1M aqueous NaOH. This converts the phenol byproduct into sodium phenoxide, partitioning it entirely into the aqueous layer.

-

Isolation: Wash the organic layer with water and brine, dry over Na2SO4, and concentrate. If the resulting urea is highly insoluble, it can often be isolated simply by triturating the crude mixture with diethyl ether and filtering.

Step-by-step synthetic workflow from aniline to unsymmetrical urea.

References

- NextSDS. "PHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE — Chemical Substance Information.

- Sigma-Aldrich. "PHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE AldrichCPR.

- Huguenot, F., et al. "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." ACS Omega.

- Xiao, K., et al.

- Sarpong Group. "Acutely Toxic Chemicals (ATCs).

- CCBC. "Catalogue of Hazardous Chemicals.

- Duspara, P. A., et al. "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope.

- Benchchem. "3,5-Dimethyl-1H-pyrazole-1-carboxamide (Comparative Efficiency of Urea Synthesis Methods).

Sources

- 1. nextsds.com [nextsds.com]

- 2. S6322 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5 | Benchchem [benchchem.com]

- 4. sarponggroup.com [sarponggroup.com]

- 5. ccbc.com [ccbc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Solubility Profiling of Phenyl N-(3,4-dichlorophenyl)carbamate: Methodologies, Mechanisms, and Solubilization Strategies

As a Senior Application Scientist navigating the transition of complex molecules from early-stage discovery to preclinical formulation, understanding the physicochemical boundaries of a compound is paramount. Phenyl N-(3,4-dichlorophenyl)carbamate (CAS: 57148-27-3) represents a classic challenge in molecular profiling: a highly lipophilic, heavily halogenated structure with profound solubility constraints[1].

This technical guide dissects the causality behind its insolubility, establishes self-validating protocols for accurate solubility determination, and outlines strategic formulation pathways for downstream applications.

Structural Rationale: The Mechanics of Insolubility

Phenyl N-(3,4-dichlorophenyl)carbamate (Molecular Weight: 282.13 g/mol ) consists of a 3,4-dichlorophenyl ring connected via a carbamate linkage (-NH-COO-) to a terminal phenyl ring[2]. The practically zero aqueous solubility of this compound is driven by two competing thermodynamic forces:

-

High Crystal Lattice Energy: The dual aromatic systems engage in extensive intermolecular π−π stacking. Concurrently, the carbamate -NH- group acts as a potent hydrogen bond donor, interacting with the carbonyl oxygen of adjacent molecules. This creates a highly stable, tightly packed crystalline lattice.

-

Unfavorable Solvation Energy: The hydrophobic bulk of the 3,4-dichlorophenyl group actively repels water molecules. The energy required to disrupt the water-water hydrogen bond network to accommodate this lipophilic cavity far exceeds the energy released by any favorable water-solute interactions.

This behavior mirrors structural analogs such as methyl N-(3,4-dichlorophenyl)carbamate (Swep), which is virtually insoluble in water but exhibits high solubility in polar aprotic solvents like Dimethylformamide (DMF) and Acetone[3].

The Causality of Assay Selection: Kinetic vs. Thermodynamic Solubility

In drug development and agrochemical screening, solubility is not a single static number; it is a context-dependent property. We must measure both Kinetic and Thermodynamic solubility because they answer fundamentally different questions about the molecule's behavior.

Caption: Decision tree illustrating the causality and application of kinetic versus thermodynamic solubility assays.

-

Kinetic Solubility measures the point of precipitation when a compound, pre-dissolved in an organic solvent (typically DMSO), is spiked into an aqueous buffer. Causality: This mimics the exact conditions of in vitro high-throughput screening. If the compound precipitates, it cannot bind to the target, leading to false negatives.

-

Thermodynamic Solubility measures the true equilibrium concentration of the solid crystalline compound in a solvent. Causality: This mimics in vivo oral dosing, where a solid pill or suspension must dissolve in gastrointestinal fluids to be absorbed.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include internal validation checkpoints to prevent common analytical artifacts, such as compound degradation or filter-binding.

Protocol A: High-Throughput Kinetic Solubility via Nephelometry

This method detects the formation of insoluble aggregates (precipitates) by measuring light scattering.

-

Stock Preparation: Dissolve Phenyl N-(3,4-dichlorophenyl)carbamate in 100% DMSO to a concentration of 10 mM.

-

Serial Dilution: Dispense the DMSO stock into a 96-well plate containing Phosphate Buffered Saline (PBS, pH 7.4). Final DMSO concentration must be kept strictly at ≤1% to prevent artificial solubility enhancement.

-

Incubation: Incubate the plate at 25°C for 2 hours to allow for aggregate formation.

-

Measurement: Read the plate using a nephelometer. The solubility limit is defined as the highest concentration where the Nephelometric Turbidity Units (NTU) remain equivalent to the blank buffer.

-

Validation Checkpoint: Solvent Control. Always run a 1% DMSO-only blank. If the blank shows high NTU, the buffer is contaminated.

Protocol B: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining true equilibrium solubility[4].

-

Saturation: Add an excess amount of solid Phenyl N-(3,4-dichlorophenyl)carbamate (e.g., 10 mg) to 1 mL of the target solvent in a sealed glass vial.

-

Equilibration: Place the vials in a thermostatic shaker at 37°C. Causality: Carbamates are susceptible to hydrolysis over extended periods[5]. Therefore, limit shaking to 48 hours to achieve equilibrium while minimizing the risk of chemical degradation.

-

Phase Separation: Remove the vials and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is mandatory; highly lipophilic compounds like this carbamate will non-specifically bind to nylon or cellulose filters, artificially lowering the measured concentration.

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard calibration curve.

-

Validation Checkpoint: Peak Purity Analysis. During HPLC analysis, verify that only a single peak corresponding to the intact carbamate is present. The appearance of 3,4-dichloroaniline or phenol peaks indicates hydrolysis has occurred during the 48-hour incubation, invalidating the thermodynamic data.

Quantitative Data Synthesis

Based on the physicochemical properties of 3,4-dichlorophenylcarbamate derivatives[3][6], the following table summarizes the expected solubility profile of Phenyl N-(3,4-dichlorophenyl)carbamate across various solvent systems.

Table 1: Representative Solubility Profile of Phenyl N-(3,4-dichlorophenyl)carbamate at 25°C

| Solvent System | Dielectric Constant ( ϵ ) | Solubility Range | Application / Relevance |

| Deionized Water | 80.1 | (Practically Insoluble) | Baseline environmental / physiological state. |

| PBS (pH 7.4) | ~80.0 | (Practically Insoluble) | Baseline for in vitro / systemic circulation. |

| Ethanol (100%) | 24.5 | 5−10 mg/mL (Slightly Soluble) | Co-solvent for formulation. |

| Acetone | 20.7 | >100 mg/mL (Freely Soluble) | Analytical extraction / chemical synthesis. |

| PEG 400 | 12.4 | 20−50 mg/mL (Soluble) | Non-aqueous vehicle for in vivo dosing. |

| DMSO | 46.7 | >100 mg/mL (Freely Soluble) | Stock solution preparation for HTS. |

Note: The extreme differential between water and DMSO solubility highlights the necessity of strict DMSO concentration control ( <1% ) during biological assays to prevent rapid precipitation.

Solubilization Strategies for Preclinical Development

When a compound exhibits practically zero aqueous solubility, dosing animals for pharmacokinetic (PK) or efficacy studies requires advanced formulation strategies.

Caption: Primary formulation pathways to overcome the poor aqueous solubility of lipophilic carbamates.

For Phenyl N-(3,4-dichlorophenyl)carbamate, the recommended formulation approaches are:

-

Co-Solvent Systems: Utilizing a mixture of PEG 400, Propylene Glycol, and water (e.g., 40:40:20 v/v/v). The organic co-solvents disrupt the hydrogen bonding network of water, lowering the dielectric constant of the mixture and accommodating the lipophilic 3,4-dichlorophenyl moiety.

-

Surfactant Micellization: The addition of non-ionic surfactants like Tween 80 (5-10% v/v) creates hydrophobic micellar cores in aqueous solutions. The carbamate compound partitions into these cores, allowing it to remain suspended in an aqueous vehicle suitable for intravenous (IV) or intraperitoneal (IP) injection.

-

Lipid-Based Formulations: Given the compound's high logP, it is highly soluble in triglycerides. Dissolving the compound in corn oil or utilizing a Self-Emulsifying Drug Delivery System (SEDDS) is often the most effective route for oral (PO) gavage in rodent models.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15969, methyl N-(3,4-dichlorophenyl)carbamate". PubChem. Available at:[Link]

-

NextSDS. "PHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE — Chemical Substance Information". NextSDS. Available at:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. S6322 | Sigma-Aldrich [sigmaaldrich.com]

- 3. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to the Safe Handling of Phenyl N-(3,4-dichlorophenyl)carbamate

Disclaimer: No specific, verified Safety Data Sheet (SDS) for Phenyl N-(3,4-dichlorophenyl)carbamate (CAS No. 57148-27-3) is readily available in public databases.[1][2] The information presented in this guide is a synthesis of data extrapolated from structurally similar compounds, including other dichlorinated phenylcarbamates, carbamate pesticides, and their precursors. This document is intended to provide a robust safety framework for trained professionals in research and development. It is not a substitute for a comprehensive, substance-specific risk assessment, which must be performed by qualified personnel before any handling of this chemical.

Executive Summary

Phenyl N-(3,4-dichlorophenyl)carbamate is a chemical intermediate whose utility likely lies in organic synthesis, potentially as a precursor for more complex molecules in agrochemical or pharmaceutical development.[3][4] The structure, combining a dichlorinated phenyl ring and a carbamate functional group, suggests a significant toxicological profile that must be managed with stringent safety protocols.[5] Carbamates as a class are known for their biological activity, most notably as acetylcholinesterase inhibitors, while chlorinated aromatic compounds often exhibit persistent environmental toxicity and potential for bioaccumulation.[6][7]

This guide provides a detailed overview of the inferred hazards, necessary engineering controls, personal protective equipment (PPE), and emergency procedures for Phenyl N-(3,4-dichlorophenyl)carbamate. The protocols herein are designed to establish a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can handle this compound while minimizing exposure risk to themselves and the environment.

Hazard Identification and Inferred Classification

While a specific Globally Harmonized System (GHS) classification is not available, an inferred classification can be constructed based on the hazards associated with its constituent functional groups. The 3,4-dichloroaniline moiety is associated with organ toxicity and carcinogenicity, and it is toxic to aquatic life.[8][9] Carbamates are a class of pesticides known for their acute toxicity and potential as cholinesterase inhibitors.[6] Therefore, a conservative approach to hazard classification is warranted.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Inferred Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed.[8][10] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[8][11] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[8][11][12] |

| Carcinogenicity | Category 2 | Suspected of causing cancer.[9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[8][9] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | Very toxic to aquatic life.[8][12] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | Very toxic to aquatic life with long lasting effects.[8][12][13] |

Toxicological Profile and Mechanism of Action (Extrapolated)

The primary toxicological concern with carbamate compounds stems from their ability to inhibit the acetylcholinesterase (AChE) enzyme.[6] This inhibition is mechanistically similar to that of organophosphates, though critically, the bond formed by carbamates with the AChE enzyme is reversible.[6][14] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[6][7]

Expected Symptoms of Overexposure:

-

Muscarinic Effects: Salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, emesis (SLUDGE), bradycardia (slowed heart rate), and bronchospasm.[7]

-

Nicotinic Effects: Muscle fasciculations (twitching), weakness, and in severe cases, paralysis, which can lead to respiratory failure.[7][14]

-

Central Nervous System (CNS) Effects: While generally less severe than with organophosphates, effects can include anxiety, headache, ataxia, and seizures.[7]

The dichlorophenyl moiety contributes to the overall toxicity profile, with related compounds showing potential for causing damage to the liver and other organs upon repeated exposure.[8]

Exposure Controls: A Hierarchy of Protection

To ensure safety, a multi-layered approach to exposure control must be implemented, prioritizing engineering and administrative controls over sole reliance on personal protective equipment.

Caption: A systematic workflow for responding to a chemical spill.

-

Small Spills (Solid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently dampen the solid material with 60-70% ethanol to prevent dust generation. [15] 3. Carefully sweep the dampened material into a suitable container for hazardous waste. [5] 4. Use absorbent paper dampened with ethanol to clean the area, followed by a soap and water wash. [15] 5. Place all contaminated materials into a sealed, labeled container for disposal. [5]

-

-

Large Spills:

-

Evacuate the area immediately and alert safety personnel. [5] 2. Restrict access to the contaminated area.

-

Only personnel trained in hazardous spill response should address the spill, wearing full PPE including respiratory protection. [5] 4. Contain the spill using dikes or absorbent materials to prevent it from entering drains or waterways. [8][16] 5. Collect the material and place it in a designated, labeled container for disposal. [8]

-

Disposal Considerations

Phenyl N-(3,4-dichlorophenyl)carbamate and any materials contaminated with it must be treated as hazardous waste. [5]

-

All waste must be collected in properly sealed and labeled containers.

-

Disposal must be carried out by a licensed hazardous waste disposal contractor.

-

Do not dispose of this chemical down the drain or with general laboratory waste. [17]* Disposal procedures must be in strict accordance with all applicable federal, state, and local environmental regulations. [5][13]

Physicochemical Properties (Reference Data)

Table 3: Physicochemical Data of Phenyl N-(3,4-dichlorophenyl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₃H₉Cl₂NO₂ | [1] |

| Molecular Weight | 282.12 g/mol | [18] |

| CAS Number | 57148-27-3 | [1] |

| Appearance | Solid (inferred) | N/A |

| Water Solubility | Low solubility is expected based on analogs. | [13][19] |

| Stability | Stable under recommended storage conditions. Hydrolyzes in strong acid or base. | [19] |

References

-

Safety data sheet - CPAChem. CPAChem. [Link]

-

PHENYL N-(2,4-DICHLOROPHENYL)CARBAMATE — Chemical Substance Information. NextSDS. [Link]

-

chlorpropham carbamic acid, (3-chlorophenyl)-, 1-methylethyl ester. The Good Scents Company. [Link]

-

SAFETY DATA SHEET - Chem Service. Chem Service. [Link]

-

Carbamate Toxicity - StatPearls - NCBI Bookshelf. NIH. [Link]

-

Personal protective equipment for handling plant protection products. BVL. [Link]

-

Organophosphate and Carbamate Poisoning. Emergency Medicine Clinics of North America. [Link]

-

phenyl N-(4-acetylphenyl)carbamate — Chemical Substance Information. NextSDS. [Link]

-

Phenyl n-(3,4-dichlorophenyl)carbamate (C13H9Cl2NO2). PubChemLite. [Link]

-

PHENYL N-(4-CHLOROPHENYL)CARBAMATE — Chemical Substance Information. NextSDS. [Link]

-

(PDF) Synthesis and structural properties of N -3,4-(dichlorophenyl)-3-oxo-3- phenyl-2-(phenylcarbonyl)propanamide and its Cu(II) complex. ResearchGate. [Link]

-

Carbamate poisoning. Wikipedia. [Link]

-

Pesticides PPE - Choosing the right personal protective equipment. Medicom. [Link]

- CN101747234A - Method for synthesizing phenyl carbamate.

Sources

- 1. PubChemLite - Phenyl n-(3,4-dichlorophenyl)carbamate (C13H9Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 2. nextsds.com [nextsds.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Carbamate poisoning - Wikipedia [en.wikipedia.org]

- 8. download.basf.com [download.basf.com]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. nextsds.com [nextsds.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nextsds.com [nextsds.com]

- 13. fishersci.com [fishersci.com]

- 14. hospitalcomunitariotarimoro.wordpress.com [hospitalcomunitariotarimoro.wordpress.com]

- 15. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. fishersci.com [fishersci.com]

- 18. PHENYL N-(3,5-DICHLOROPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 19. Chlorpropham | 101-21-3 [chemicalbook.com]

Review of N-Phenyl Carbamate Derivatives in Medicinal Chemistry: Mechanisms, Synthesis, and Pharmacological Applications

Executive Summary

N-phenyl carbamate derivatives represent a highly versatile class of compounds in medicinal chemistry, functioning as critical pharmacophores in the design of enzyme inhibitors, particularly against cholinesterases[1]. Characterized by the presence of a carbamate ester linkage (–NH–COO–) attached to a phenyl ring, these molecules exhibit unique physicochemical properties that allow them to act as pseudo-irreversible inhibitors. This technical guide explores the mechanistic pharmacology of N-phenyl carbamates, analyzes their structure-activity relationships (SAR), and provides validated, step-by-step synthetic methodologies for their development.

Mechanistic Pharmacology: Cholinesterase Inhibition

The primary therapeutic application of N-phenyl carbamates lies in their ability to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine[1]. This mechanism is foundational in the treatment of neurodegenerative disorders such as Alzheimer's disease.

The Logic of Pseudo-Irreversible Inhibition

Unlike non-covalent competitive inhibitors (e.g., galantamine) or irreversible organophosphates, carbamates operate via a pseudo-irreversible mechanism[1].

-

Affinity & Binding: The phenyl ring and associated hydrophobic moieties guide the molecule into the active site gorge of the cholinesterase, forming a reversible Michaelis complex[1].

-

Covalent Modification (Carbamoylation): The carbamate moiety interacts with the serine hydroxyl group within the enzyme's catalytic triad (Ser-His-Glu). The leaving group (often an alcohol or phenol derivative) departs, resulting in a covalently carbamoylated enzyme[1].

-

Spontaneous Reactivation: The carbamoylated serine ester is significantly more stable than the physiological acetylated intermediate. However, unlike the phosphorylated enzyme formed by organophosphates, the carbamoylated enzyme undergoes slow spontaneous hydrolysis (spanning hours to days), eventually restoring enzyme activity[1].

Caption: AChE inhibition pathway by N-phenyl carbamates detailing pseudo-irreversible carbamoylation.

Quantitative Structure-Activity Relationship (QSAR) Data

Recent molecular docking and in vitro studies demonstrate that varying the substituents on the N-phenyl ring and the carbamate nitrogen significantly alters enzyme selectivity. N,N-diphenyl substituted carbamates, in particular, exhibit strong non-covalent interactions at the peripheral anionic sites (PAS) of cholinesterases, blocking the entrance to the enzyme cavity[1].

Table 1: Inhibitory Activity of Selected N-Phenyl Carbamate Derivatives

| Compound / Derivative | Target Enzyme | IC₅₀ (µM) | Mechanistic Insight & Selectivity |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | Identified as the most effective AChE inhibitor in the evaluated salicylanilide series[2]. |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | Produced the lowest IC₅₀ for BChE; highly selective due to bulky aromatic interactions at the PAS[2]. |

| N-methyl-N-phenyl carbamate (Derivative 2c) | BChE | ~ | High selectivity index (SI > 11.6); optimal for non-covalent BChE inhibition[1]. |

| Rivastigmine (Clinical Reference) | AChE / BChE | Variable | Standard pseudo-irreversible acylating inhibitor for baseline comparison[1]. |

Data synthesized from in vitro evaluations of salicylanilide N,N-disubstituted carbamates[1],[2].

Synthetic Methodologies & Protocols

The synthesis of N-phenyl carbamates has evolved from traditional phosgene-dependent routes to safer, greener methodologies[3],[4]. Below are two highly validated protocols: a classical chloroformate route and a modern green one-pot synthesis.

Protocol 1: Synthesis via Phenyl Chloroformate and Aniline

This protocol utilizes phenyl chloroformate as the acylating agent.

-

Causality & Design: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the nucleophilic aniline nitrogen, forming an unreactive anilinium salt and halting the reaction[5]. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the solvolysis of the highly reactive phenyl chloroformate.

-

Self-Validation: The reaction is self-indicating via Thin-Layer Chromatography (TLC); the complete disappearance of the UV-active aniline spot confirms quantitative conversion.

Step-by-Step Procedure:

-

Preparation: Dissolve 11.0 mmol of aniline and 11.0 mmol of TEA in 20 mL of dry DCM in a round-bottom flask equipped with a magnetic stirrer[5].

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Rationale: The reaction between amines and chloroformates is highly exothermic; cooling prevents the formation of symmetrical urea byproducts.

-

Addition: Add 11.0 mmol of phenyl chloroformate dropwise to the stirred solution[5].

-

Propagation: Allow the mixture to naturally warm to room temperature and stir for 2 hours[5]. Monitor via LC-MS or TLC.

-

Workup: Quench the reaction with distilled water. Extract the organic layer with additional DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure and purify the crude product via recrystallization or silica gel column chromatography[5].

Caption: Step-by-step synthetic workflow for N-phenyl carbamates via the chloroformate route.

Protocol 2: Green One-Pot Synthesis of Methyl N-Phenyl Carbamate (MPC)

For industrial and advanced medicinal chemistry scale-up, avoiding toxic phosgene derivatives is paramount. This protocol details the synthesis of MPC from aniline, urea, and methanol[3].

-

Causality & Design: This reaction proceeds via the methanolysis of an intermediate aromatic urea. Pressurized nitrogen is used to keep methanol in the liquid phase at elevated temperatures (180 °C), driving the kinetics of the methanolysis step[3].

-

Self-Validation: The generation of ammonia gas is a stoichiometric byproduct of urea decomposition and amine substitution. The controlled release of pressure post-reaction serves as a physical validation of reaction progression[3].

Step-by-Step Procedure:

-

Charging the Reactor: In a 500 mL high-pressure autoclave, charge 6.13 g of aniline, 20 g of urea, 200 mL of methanol, and 0.719 g of γ-Al₂O₃ (catalyst)[3].

-

Inert Atmosphere: Flush the autoclave with nitrogen gas to displace oxygen, then pressurize the system to 0.6 MPa[3].

-

Heating & Stirring: Heat the heterogeneous mixture to 180 °C under continuous mechanical stirring and hold the temperature for exactly 2 hours[3].

-

Depressurization: Cool the reactor to ambient temperature. Carefully open the release valve to vent the generated ammonia gas[3].

-

Filtration & Analysis: Filter the reaction mixture to recover the solid γ-Al₂O₃ catalyst. Analyze the filtrate via HPLC-MS to determine the conversion rate of aniline and the selectivity toward MPC[3].

(Note: Advanced catalytic methods utilizing palladium complexes, such as Xphos Pd G2, are also emerging for the intermolecular amidation of aryl chlorides to form N-phenyl carbamates, offering exceptional chemoselectivity for sensitive functional groups[6].)

Conclusion

The rational design of N-phenyl carbamate derivatives requires a deep understanding of both their synthetic accessibility and their precise mechanism of action at the enzymatic level. By leveraging pseudo-irreversible carbamoylation, medicinal chemists can fine-tune the duration of enzyme inhibition, reducing toxicity while maximizing therapeutic efficacy in neurodegenerative disease models. The shift toward green, phosgene-free synthetic protocols further ensures that these vital pharmacophores can be developed sustainably.

References

- Application Notes and Protocols for the Synthesis of Phenyl Carbam

- Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates PMC (N

- Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol ACS Public

- Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction Bentham Science Publishers

- US7405319B2 - Process for the preparation of carbamates Google P

- Cholinesterase inhibition ResearchG

Sources

- 1. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US7405319B2 - Process for the preparation of carbamates - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

In Silico Modeling of Phenyl N-(3,4-dichlorophenyl)carbamate: Predictive Workflows for Target Binding and Environmental Fate

Executive Summary

Phenyl N-(3,4-dichlorophenyl)carbamate (PDC) serves as a highly relevant model compound for understanding the behavior of halogenated N-phenylcarbamates. These compounds are of significant interest in agrochemical development due to their potent biological activity and complex environmental degradation profiles. This technical guide establishes a robust, self-validating in silico framework to model both the primary mechanism of action (Photosystem II inhibition) and the environmental fate (degradation into toxic anilines) of PDC.

Pharmacophore Rationale and Mechanism of Action

PDC consists of a central carbamate linkage bridging a phenyl ester group and a 3,4-dichlorophenyl amine group. Structurally, it is closely analogous to commercial herbicides like Swep (methyl N-(3,4-dichlorophenyl)carbamate) ()[1].

N-phenylcarbamate derivatives are established inhibitors of the Hill reaction, effectively disrupting photoinduced electron transport in plants ()[2]. Mechanistically, these molecules act by competitively binding to the plastoquinone-B (QB) binding site on the D1 protein of Photosystem II (PSII) ()[3]. By displacing the native plastoquinone, PDC halts the electron transfer chain, leading to oxidative stress and plant death.

Fig 1: Disruption of Photosystem II electron transport via competitive binding at the QB site.

In Silico Workflow: Target Binding and Dynamics

To accurately predict the binding affinity and stability of PDC within the PSII complex, we employ a sequential pipeline of Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD).

Fig 2: End-to-end in silico workflow for target binding and environmental degradation modeling.

Protocol 2.1: Quantum Mechanical Ligand Preparation

Causality: Halogenated aromatic rings (like the 3,4-dichlorophenyl group) exhibit significant anisotropy in their electron density, forming "sigma holes." Standard empirical force fields often misrepresent chlorine partial charges. Using Density Functional Theory (DFT) ensures accurate Electrostatic Potential (ESP) mapping for downstream docking.

-

Structure Generation: Build the 3D structure of PDC using a chemical sketcher (e.g., Avogadro or Chem3D).

-